![molecular formula C17H17N5O2S B5560247 N'-[(5-methyl-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5560247.png)

N'-[(5-methyl-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

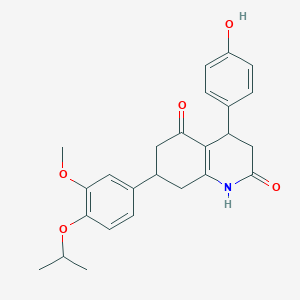

The compound belongs to a class of heterocyclic compounds known for their diverse chemical properties and potential biological activities. Its structure incorporates a 1,2,4-triazole ring, a furan ring, and a hydrazide moiety, which are common in substances with significant pharmacological properties.

Synthesis Analysis

The synthesis of such compounds typically involves the condensation of acethydrazide derivatives with aldehydes to form hydrazone intermediates, followed by further cyclization or substitution reactions to introduce the triazole and furyl groups. This synthetic pathway allows for the introduction of various substituents, enabling the modulation of the compound's physical, chemical, and biological properties (Mir, Siddiqui, & Comrie, 1970).

Molecular Structure Analysis

Molecular structure studies, including X-ray crystallography and spectroscopic analysis (NMR, IR, UV-Vis), provide detailed information on the compound's geometry, bonding patterns, and electronic structure. These analyses reveal the planarity or non-planarity of the molecule, the nature of its intramolecular interactions (such as hydrogen bonding), and its conformations (Quoc et al., 2019).

Chemical Reactions and Properties

Compounds with the 1,2,4-triazole core are known for their versatility in chemical reactions, including nucleophilic substitution, oxidation, and reduction, allowing further chemical modifications. The presence of the furan and hydrazide groups contributes to the compound's reactivity towards electrophiles and nucleophiles, respectively, enabling a wide range of derivative syntheses (Kadhim & Mekky, 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular structure and intermolecular forces. The compound's solubility in various solvents can affect its application in chemical reactions and biological studies (Inkaya et al., 2012).

Scientific Research Applications

Anticancer Properties

Research has explored the potential anticancer properties of derivatives of the specified compound. For instance, studies have indicated their cytotoxic effects against melanoma, breast cancer, and pancreatic cancer cells. Certain hydrazone derivatives have shown significant cytotoxicity against melanoma cell lines, identifying them as potential candidates for further testing as antimetastatic agents (Šermukšnytė et al., 2022).

Antimicrobial and Antifungal Applications

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds demonstrated significant activity against tuberculosis (Mir, Siddiqui, & Comrie, 1970), as well as against other bacterial and fungal strains, highlighting their potential in treating infectious diseases (Küçükgüzel et al., 1999).

Antituberculosis Agents

Specific focus has been given to the antituberculosis activity of these compounds. Research dating back to the 1970s showcased significant activity against Mycobacterium tuberculosis, suggesting these derivatives as promising antituberculosis agents (Mir, Siddiqui, & Comrie, 1970).

Nonlinear Optical Properties

The compound and its derivatives have also been investigated for their nonlinear optical properties, which are crucial for the development of optical devices such as limiters and switches. Studies indicate that these compounds exhibit promising nonlinear optical behaviors, making them potential candidates for optical device applications (Naseema et al., 2010).

Antifungal Evaluation

Further studies have extended into the antifungal domain, with novel compounds being evaluated for in vitro antifungal activity against various strains. The activity demonstrated by these compounds against Microsporum and Trichophyton species underlines their potential in developing new antifungal treatments (Terzioğlu Klip et al., 2010).

Corrosion Inhibition

Interestingly, some derivatives have been studied for their corrosion inhibition properties, particularly in protecting steel against corrosion in acidic mediums. This research suggests a potential industrial application in protecting metals from corrosion, which is vital in various industries (Gece & Bilgiç, 2012).

properties

IUPAC Name |

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c1-12-8-9-15(24-12)10-18-20-16(23)11-25-17-21-19-13(2)22(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,23)/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQNXTJAXKTUFV-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5560165.png)

![7-fluoro-2-methyl-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5560168.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5560177.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5560178.png)

![methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}phenyl)carbamate](/img/structure/B5560180.png)

![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5560187.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5560194.png)

![2-[(4-methylphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5560200.png)

![1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol](/img/structure/B5560207.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5560215.png)

![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560232.png)

![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)